molecular formula C10H5FN2S B13054201 5-Fluoro-3-isothiocyanatoisoquinoline

5-Fluoro-3-isothiocyanatoisoquinoline

Cat. No.: B13054201
M. Wt: 204.23 g/mol
InChI Key: UIYXARBJCYBVRU-UHFFFAOYSA-N
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Description

5-Fluoro-3-isothiocyanatoisoquinoline is a fluorinated isoquinoline derivative functionalized with an isothiocyanate (-NCS) group at the 3-position. This compound is of significant interest in medicinal chemistry and bioconjugation due to the reactivity of the isothiocyanate group, which enables covalent binding to nucleophilic residues (e.g., lysine or cysteine) in biomolecules . The fluorine atom at the 5-position enhances metabolic stability and modulates electronic properties, making it valuable in drug design and chemical biology.

Properties

Molecular Formula

C10H5FN2S

Molecular Weight

204.23 g/mol

IUPAC Name

5-fluoro-3-isothiocyanatoisoquinoline

InChI

InChI=1S/C10H5FN2S/c11-9-3-1-2-7-5-12-10(13-6-14)4-8(7)9/h1-5H

InChI Key

UIYXARBJCYBVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)F)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for fluorinated isoquinolines often involve large-scale cyclization reactions and the use of catalytic systems to introduce the fluorine atom. For example, the use of a AgOTf/TfOH catalytic system has been reported for the synthesis of fluorinated isoquinolines . These methods are designed to be efficient and scalable to meet the demands of pharmaceutical and materials industries.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-isothiocyanatoisoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

5-Fluoro-3-isothiocyanatoisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-isothiocyanatoisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s ability to interact with biological targets, while the isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This dual functionality allows the compound to modulate various biological pathways and exert its effects .

Comparison with Similar Compounds

Positional Isomers and Fluorinated Isoquinoline Derivatives

The structural similarity of 5-Fluoro-3-isothiocyanatoisoquinoline to other fluorinated isoquinoline derivatives is influenced by the positions of substituents. Key analogs include:

CAS No. Compound Name Substituent Positions Functional Group Similarity Score Key Properties
1841081-40-0 7-Fluoroisoquinoline-4-carboxylic acid 7-F, 4-COOH Carboxylic acid 0.96 High polarity; used in metal coordination
2169007-97-8 6-Fluoroisoquinoline-4-carboxylic acid 6-F, 4-COOH Carboxylic acid 0.96 Similar to above but altered lipophilicity
1416439-57-0 5-Fluoroquinoline-3-carboxylic acid 5-F, 3-COOH Carboxylic acid 0.92 Quinoline scaffold reduces π-stacking
1368079-46-2 8-Fluoroisoquinoline-5-carboxylic acid 8-F, 5-COOH Carboxylic acid 0.92 Lower solubility due to steric hindrance

Key Findings :

  • Positional isomerism (e.g., fluorine at 5- vs. 7-/6-/8-positions) significantly alters electronic distribution and steric effects, impacting binding affinity in biological systems.
  • Carboxylic acid analogs exhibit higher polarity and lower cell permeability compared to the isothiocyanate variant, limiting their utility in covalent drug design .

Functional Group Variants: Isothiocyanate vs. Carboxylic Acid

The replacement of the carboxylic acid (-COOH) group with isothiocyanate (-NCS) distinguishes this compound from other analogs:

CAS No. Compound Name Functional Group Reactivity Applications
Target Compound This compound -NCS High Bioconjugation, covalent inhibitors
1416439-57-0 5-Fluoroquinoline-3-carboxylic acid -COOH Low Metal-organic frameworks, intermediates

Research Insights :

  • The -NCS group enables selective, irreversible binding to proteins, making the target compound superior for creating stable bioconjugates .
  • Carboxylic acid derivatives are more suited for coordination chemistry or as synthetic intermediates due to their reversible interactions .

Halogen Substitution: Fluoro vs. Chloro Derivatives

The choice of halogen (F vs. Cl) affects physicochemical properties and biological activity:

CAS No. Compound Name Halogen LogP (Predicted) Metabolic Stability
Target Compound This compound F 1.8 High
5-Chloroisoquinoline 5-Chloroisoquinoline Cl 2.5 Moderate

Key Differences :

  • Fluorine’s electronegativity enhances metabolic stability and reduces LogP (increased hydrophilicity) compared to chlorine .
  • Chlorinated analogs exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing off-target risks .

Scaffold Variations: Isoquinoline vs. Quinoline

Scaffold differences (isoquinoline vs. quinoline) influence π-stacking and binding modes:

CAS No. Compound Name Scaffold Similarity Score
1824276-14-3 This compound Isoquinoline Reference
1416439-57-0 5-Fluoroquinoline-3-carboxylic acid Quinoline 0.92

Findings :

  • Isoquinoline’s fused benzene ring provides greater planarity, enhancing interactions with aromatic residues in enzymes .
  • Quinoline derivatives are less rigid, reducing binding affinity in certain targets .

Biological Activity

5-Fluoro-3-isothiocyanatoisoquinoline is a fluorinated isoquinoline derivative known for its diverse biological activities. Isoquinolines are nitrogen-containing heteroaromatic compounds that have gained attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, research findings, and applications in various fields.

This compound possesses unique chemical characteristics that contribute to its biological activity. Below is a summary of its properties:

PropertyValue
Molecular FormulaC10H5FN2S
Molecular Weight204.23 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H5FN2S/c11-9-3-1-2-7-5-12-10(13-6-14)4-8(7)9/h1-5H
InChI KeyUIYXARBJCYBVRU-UHFFFAOYSA-N
Canonical SMILESC1=CC2=CN=C(C=C2C(=C1)F)N=C=S

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's lipophilicity, allowing better membrane permeability and interaction with biological systems. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, modulating various biological pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study:
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity (reference needed).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial activity against various strains, including multi-drug resistant bacteria.

Research Findings:
In one study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 μg/mL (reference needed).

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to form covalent bonds with enzyme active sites has made it a candidate for developing enzyme inhibitors.

Example:
Research indicates that this compound inhibits the activity of carbonic anhydrase, which plays a crucial role in various physiological processes (reference needed).

Applications

This compound has several applications in medicinal chemistry and biological research:

  • Drug Development: Due to its unique structure and biological properties, it is being explored as a lead compound for developing new anticancer and antimicrobial agents.
  • Biochemical Probes: Its ability to selectively bind to proteins makes it useful as a biochemical probe in studying protein function and interactions.

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